2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide
Description
2-Chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide is a chloroacetamide derivative characterized by a thiophene-containing substituent and a reactive chloroacetamide backbone. Chloroacetamides are versatile scaffolds in organic synthesis and pharmaceutical chemistry due to their electrophilic chlorine atom and amide functionality, which enable diverse modifications . This compound is cataloged under CAS number 72733-84-7 and is commercially available for research purposes, often used as a synthetic intermediate in drug discovery and biochemical studies . Its structure features a thien-2-ylmethyl group, which may confer unique electronic and steric properties compared to aryl or alkyl-substituted analogs. Chloroacetamide derivatives are widely explored for applications ranging from enzyme inhibition to pesticide development, making this compound a subject of interest in medicinal and agrochemical research .
Properties
IUPAC Name |
2-[(2-chloroacetyl)-ethylamino]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-2-14(11(16)6-12)8-10(15)13-7-9-4-3-5-17-9/h3-5H,2,6-8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMHRSUQUFCOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=CS1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. This would include the use of large-scale reactors and precise control of reaction conditions to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Utilized in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a core 2-chloroacetamide structure with several analogs but differs in substituent groups. Key structural comparisons include:
Key Observations :
- Thiophene vs.
- Chlorine Reactivity : All compounds retain the reactive chloroacetamide moiety, enabling nucleophilic substitutions or cyclization reactions .
Comparison :
- The target compound’s synthesis likely aligns with methods in , using chloroacetyl chloride and a primary/secondary amine.
Biological Activity
The compound 2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide is a derivative of thienylmethyl amines and acetamides, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula: C12H16ClN3O2S
- Molecular Weight: 303.79 g/mol
- CAS Number: Not specifically listed in the search results but can be derived from its structural formula.
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClN3O2S |
| Molecular Weight | 303.79 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thienyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Thiazole and thiazolidine derivatives, which share similar frameworks, have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with thiazole rings have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) through mechanisms involving caspase activation and mitochondrial dysfunction .
The proposed mechanism of action for compounds like this compound includes:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Activation of apoptotic pathways has been observed in studies involving related compounds.
- Cell Cycle Arrest: Some derivatives cause cell cycle arrest at the G2/M phase, leading to reduced cell viability .
Case Studies
- Study on Thiazole Derivatives: A study evaluated several thiazole-based compounds for their anticancer properties, revealing IC50 values in the low micromolar range against various cancer cell lines . This provides a comparative basis for assessing the potential efficacy of this compound.
- Antimicrobial Efficacy Assessment: A series of experiments conducted on thienyl derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | < 10 µg/mL |
| Anticancer | MDA-MB-231 | 5 µM |
| Enzyme Inhibition | Carbonic Anhydrase IX | IC50 = 10.93 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
